molecular formula C14H12N2O5S3 B15107423 N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide

Cat. No.: B15107423
M. Wt: 384.5 g/mol
InChI Key: HDOSWXJCHQDZQI-WDZFZDKYSA-N
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Description

The compound N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide is a heterocyclic molecule featuring two distinct pharmacophoric moieties:

  • A 1,1-dioxido-2,3-dihydrothiophen-3-yl group, which contributes sulfone-related electronic effects and conformational rigidity.
  • A (5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl unit, a thiazolidinone derivative with a thiophene-substituted exocyclic double bond.

These structural elements are linked via an acetamide bridge, positioning the compound within a class of molecules explored for diverse bioactivities, including antimicrobial, antitumor, and enzyme-modulating properties .

Properties

Molecular Formula

C14H12N2O5S3

Molecular Weight

384.5 g/mol

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide

InChI

InChI=1S/C14H12N2O5S3/c17-12(15-9-3-5-24(20,21)8-9)7-16-13(18)11(23-14(16)19)6-10-2-1-4-22-10/h1-6,9H,7-8H2,(H,15,17)/b11-6-

InChI Key

HDOSWXJCHQDZQI-WDZFZDKYSA-N

Isomeric SMILES

C1C(C=CS1(=O)=O)NC(=O)CN2C(=O)/C(=C/C3=CC=CS3)/SC2=O

Canonical SMILES

C1C(C=CS1(=O)=O)NC(=O)CN2C(=O)C(=CC3=CC=CS3)SC2=O

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations in Thiazolidinone Derivatives

The thiazolidinone core is a common scaffold in medicinal chemistry. Key analogues and their structural/functional distinctions are summarized below:

Compound Name Substituents Key Features Bioactivity Reference
Target Compound Thiophen-2-ylmethylidene at C5; 1,1-dioxido-dihydrothiophen-3-yl acetamide Enhanced π-conjugation from thiophene; sulfone group improves solubility Potential antineoplastic/antimicrobial (inferred from analogues)
2-[(5Z)-5-(2-Methoxybenzylidene)-...]acetamide () 2-Methoxybenzylidene at C5; 5-methyl-1,3,4-thiadiazol-2-yl Methoxy group enhances lipophilicity; thiadiazole may improve DNA intercalation Not reported, but similar structures show antitumor activity
2-[(5Z)-5-Benzylidene-4-oxo-...]acetamide () Benzylidene at C5; 2-methylphenyl acetamide Simple aryl substitution; methyl group increases steric bulk Moderate anticancer activity (e.g., against leukemia)
Halogenated thiazolidinones () 3-Fluoro/chlorophenyl; isoniazid moieties Halogens improve metabolic stability; isoniazid linkage targets tuberculosis Selective activity against lung cancer/leukemia

Key Observations :

  • The 1,1-dioxido-dihydrothiophen-3-yl group distinguishes it from simpler N-aryl acetamides, likely enhancing solubility and hydrogen-bonding capacity .

Spectroscopic and Crystallographic Comparisons

  • NMR Analysis : highlights that chemical shifts in regions A (δ 39–44 ppm) and B (δ 29–36 ppm) are sensitive to substituent effects. For the target compound, the thiophene protons are expected to resonate at δ 6.5–7.5 ppm, distinct from methoxybenzylidene (δ 3.8–4.0 ppm for OCH3) or halogenated analogues (δ 7.0–7.5 ppm for Ar–X) .
  • Crystallography: Tools like SHELXL () and ORTEP-III () enable precise determination of the (5Z)-configuration and dihedral angles between the thiophene and thiazolidinone planes, critical for structure-activity relationships .

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